molecular formula C11H19NO4 B1437965 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid CAS No. 610791-06-5

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid

Cat. No.: B1437965
CAS No.: 610791-06-5
M. Wt: 229.27 g/mol
InChI Key: JKONCKLGHQSUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is a Boc-protected azetidine derivative featuring a carboxylic acid group and an ethyl substituent at the 3-position of the azetidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is primarily utilized as a building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological disorders, inflammation, and infectious diseases. Its structural uniqueness lies in the combination of a strained four-membered azetidine ring, a bulky Boc group, and the ethyl-carboxylic acid substitution, which collectively influence its reactivity, solubility, and steric profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of an amine group with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or organic solvent at ambient temperature .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the corresponding amine .

Scientific Research Applications

Pharmaceutical Development

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance the biological activity of drug candidates.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of Boc-ethylazetidine in synthesizing antiviral agents targeting specific viral pathways. The compound's ability to undergo selective reactions makes it valuable for creating complex molecules with potential therapeutic effects .

Peptide Synthesis

The compound is also employed in peptide synthesis due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) protecting group is widely used in the solid-phase peptide synthesis (SPPS) approach.

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on the synthesis of cyclic peptides, Boc-ethylazetidine was utilized as a building block. The incorporation of this compound allowed for the efficient formation of peptide bonds while maintaining the integrity of sensitive functional groups .

Medicinal Chemistry

In medicinal chemistry, Boc-ethylazetidine is explored for its potential as a scaffold for designing new drugs. Its unique structural features can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Case Study: Drug Design

Recent studies have investigated derivatives of Boc-ethylazetidine that exhibit improved efficacy against specific targets in cancer therapy. Modifications to the azetidine ring have led to compounds with enhanced selectivity and reduced toxicity .

Bioconjugation Techniques

The compound is increasingly being used in bioconjugation techniques, which involve attaching biomolecules to drugs or imaging agents. This application is critical for developing targeted therapies and diagnostic tools.

Case Study: Targeted Drug Delivery Systems

Research indicates that conjugating Boc-ethylazetidine derivatives with antibodies enhances the specificity and effectiveness of cancer treatments by ensuring that therapeutic agents are delivered directly to tumor cells .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting carbocation intermediate can undergo further reactions, such as elimination or nucleophilic substitution, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid and analogous Boc-protected azetidine derivatives:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight Key Properties Applications
This compound (Target Compound) Ethyl (-CH₂CH₃) C₁₁H₁₉NO₄ 245.28 g/mol Moderate lipophilicity (logP ~1.8), steric bulk from ethyl group, stable Boc protection. Intermediate for lipophilic drug candidates.
1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid Cyano (-CN) C₁₀H₁₄N₂O₄ 226.23 g/mol High polarity (logP ~0.5), electrophilic nitrile group, reactive toward nucleophiles. Precursor for heterocyclic scaffolds via cyano group transformation.
1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid Fluoro (-F) C₉H₁₃FNO₄ 218.21 g/mol Enhanced metabolic stability, electronegative substituent, reduced steric hindrance. Fluorinated drug analogs for improved pharmacokinetics.
1-(tert-Butoxycarbonyl)-3-(cyanomethyl)azetidine-3-carboxylic acid Cyanomethyl (-CH₂CN) C₁₁H₁₅N₂O₄ 239.25 g/mol Dual reactivity (nitrile and carboxylic acid), moderate solubility in polar aprotic solvents. Bifunctional intermediates in peptide mimetics.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid Acetic acid (-CH₂COOH) C₁₀H₁₇NO₄ 215.25 g/mol Increased acidity (pKa ~3.5), hydrogen-bonding capacity, hydrophilic. Chelating agents or metal-binding motifs.
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid 2-Oxopropyl (-CH₂COCH₃) C₁₂H₁₉NO₅ 257.28 g/mol Ketone functionality for conjugation, moderate steric demand. Prodrug synthesis via ketone-mediated linkages.

Structural and Electronic Effects

  • Ethyl vs. Cyano/Fluoro Substituents: The ethyl group in the target compound increases lipophilicity (logP ~1.8) compared to polar cyano (logP ~0.5) or electronegative fluoro groups. This makes the ethyl derivative more suitable for blood-brain barrier penetration in CNS drug development .

Physicochemical Properties

  • Solubility : Ethyl and Boc groups reduce water solubility (<1 mg/mL in aqueous buffers), whereas acetic acid derivatives (e.g., ) exhibit improved solubility due to additional hydrophilic groups.
  • Thermal Stability: Cyano and fluorinated analogs show higher thermal stability (decomposition >200°C) compared to ethyl derivatives (~180°C), attributed to stronger dipole interactions .

Biological Activity

Overview

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (CAS Number: 610791-06-5) is an organic compound belonging to the azetidine class. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine functionalities. This compound has garnered interest in various fields due to its unique structural properties and reactivity, particularly in biochemical applications.

Target of Action : The primary role of this compound is to serve as a protecting group for amines during chemical reactions. This protection is crucial for the synthesis of complex organic molecules, including pharmaceuticals.

Mode of Action : The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction forms a stable carbamate linkage between the Boc group and the amine group of the target molecule, effectively shielding the amine from further reactions.

This compound plays a significant role in:

  • Peptide Synthesis : It protects amine groups during peptide synthesis, allowing for selective reactions without interference from unprotected amines.
  • Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. At low doses, it effectively protects amine groups without causing significant toxicity. This characteristic makes it suitable for applications in drug development where safety and efficacy are paramount.

Metabolic Pathways

The compound is involved in metabolic pathways related to peptide synthesis and modification. Its stability under various conditions allows for extended use in laboratory settings, provided it is stored appropriately.

Applications in Scientific Research

This compound has several applications:

  • Chemistry : Used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology : Important for studying enzyme mechanisms and protein interactions.
  • Medicine : Serves as a building block for developing novel therapeutic agents.
  • Industry : Employed in producing specialty chemicals and materials.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acidPropylene group instead of ethylDifferent reactivity profile
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acidNo ethyl substitutionLess steric hindrance
1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acidPiperidine ringDifferent cyclic structure

This table illustrates how this compound stands out due to its specific structural features, which confer distinct reactivity and stability.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Peptide Synthesis : In a study focusing on peptide synthesis, researchers demonstrated that using this compound significantly improved yields when protecting amine groups compared to traditional methods.
  • Drug Development : A case study on new therapeutic agents revealed that incorporating this compound into drug formulations enhanced bioavailability and reduced side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves protecting the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Subsequent alkylation at the 3-position with ethyl bromide or similar reagents can introduce the ethyl group. Reaction efficiency can be optimized via factorial design experiments (e.g., varying solvent polarity, temperature, and catalyst loading) to maximize yield and minimize side products . Characterization via HPLC (≥95% purity thresholds, as in ) ensures product quality .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and azetidine ring structure (e.g., distinct proton coupling patterns).
  • IR Spectroscopy : Validate carbonyl stretches (Boc group: ~1700 cm⁻¹) and carboxylic acid O-H bonds (broad ~2500-3000 cm⁻¹).
  • HPLC/MS : Ensure purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar azetidine derivatives (e.g., ):

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; in case of exposure, rinse thoroughly with water and seek medical attention .
  • Store in a cool, dry environment to prevent Boc group degradation .

Q. How does the Boc protecting group influence the compound’s stability during storage?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Storage at 2–8°C in inert atmospheres (argon/nitrogen) minimizes hydrolysis. Monitor degradation via periodic HPLC analysis, particularly for carboxylic acid deprotection or tert-butyl cleavage .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the carboxylic acid and Boc groups. For reaction workups, use dichloromethane or ethyl acetate for extraction. Solubility testing via UV-Vis spectroscopy or gravimetric analysis is recommended .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian software) model transition states and activation energies for Boc deprotection or carboxylic acid functionalization. Compare computational results with experimental kinetic data (e.g., reaction rates under acidic conditions) to refine predictive models .

Q. What experimental approaches resolve contradictions in reported biological activities of azetidine derivatives?

  • Methodological Answer : Conduct meta-analyses of literature data, focusing on variables like assay conditions (cell lines, pH, temperature). Use statistical tools (e.g., ANOVA) to identify confounding factors. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .

Q. How can factorial design optimize multi-step syntheses involving this compound?

  • Methodological Answer : Apply 2^k factorial designs to test variables (e.g., catalyst type, solvent, stoichiometry) across steps (Boc protection, alkylation, hydrolysis). Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error inefficiencies .

Q. What strategies mitigate racemization during chiral center formation in azetidine derivatives?

  • Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Low-temperature reactions and non-polar solvents reduce epimerization .

Q. How do steric effects from the ethyl and Boc groups influence conformational dynamics in this compound?

  • Methodological Answer :
    Perform molecular dynamics (MD) simulations to analyze ring puckering and substituent interactions. Compare with NOESY NMR data to validate predicted conformations. Steric maps generated via computational tools (e.g., Schrodinger Suite) guide functional group positioning for downstream reactions .

Properties

IUPAC Name

3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKONCKLGHQSUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200394
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610791-06-5
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610791-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described for Reference Example 10 substituting cyclobutanecarboxylate with methyl 1-tert-butoxycarbonylazetidine-3-carboxylate. 1H NMR (500 MHz, CD3OD): δ 4.12 (d, 2H), 3.70 (d, 2H), 1.82 (q, 2H), 1.42 (s, 9H), 0.90 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.